molecular formula C16H25F3N2O11S2 B13856459 Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt

Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt

Cat. No.: B13856459
M. Wt: 542.5 g/mol
InChI Key: USJLZSNKSUGWGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt involves multiple steps. The key steps include the formation of the thiosulfonate group and the attachment of the iminodiacetic acid moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt involves its interaction with thiol groups in proteins. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target proteins. This mechanism is particularly useful in probing the structures of receptor channels such as the ACh receptor channel and the GABA receptor channel .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt is unique due to its specific reactivity with thiol groups and its applications in neurology research. Its ability to form mixed disulfides with thiols makes it a valuable tool for studying protein structures and functions, particularly in the context of neurological disorders .

Properties

Molecular Formula

C16H25F3N2O11S2

Molecular Weight

542.5 g/mol

IUPAC Name

2-[bis(carboxymethyl)amino]-6-(3-methylsulfonylsulfanylpropanoylamino)hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H24N2O9S2.C2HF3O2/c1-27(24,25)26-7-5-11(17)15-6-3-2-4-10(14(22)23)16(8-12(18)19)9-13(20)21;3-2(4,5)1(6)7/h10H,2-9H2,1H3,(H,15,17)(H,18,19)(H,20,21)(H,22,23);(H,6,7)

InChI Key

USJLZSNKSUGWGZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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